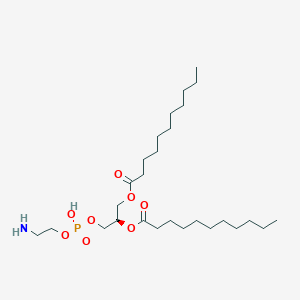
1,2-Diundecanoylphosphatidylethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diundecanoylphosphatidylethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C27H54NO8P and its molecular weight is 551.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Delivery Systems
Liposome Formation
DUPE is often utilized in the formation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. The amphiphilic nature of DUPE allows it to form lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies have shown that liposomes composed of DUPE exhibit enhanced stability and controlled release profiles compared to traditional phospholipids like phosphatidylcholine .
Case Study: Anticancer Drug Delivery
Research has demonstrated the efficacy of DUPE-based liposomes in delivering anticancer agents. For instance, a study published in Molecular Pharmaceutics highlighted the use of DUPE liposomes to improve the bioavailability and therapeutic index of doxorubicin, a commonly used chemotherapeutic agent. The results indicated a significant reduction in systemic toxicity while maintaining therapeutic efficacy against cancer cells .
Membrane Biology
Model Membranes
DUPE serves as an excellent model for studying membrane dynamics due to its unique fatty acid composition. Its use in creating artificial membranes allows researchers to investigate membrane fluidity, permeability, and protein interactions under controlled conditions. This is particularly relevant in studies examining the behavior of membrane proteins and their role in cellular signaling .
Case Study: Membrane Protein Interaction Studies
In a study published in Biophysical Journal, researchers employed DUPE-based membranes to analyze the interaction between G-protein coupled receptors (GPCRs) and their ligands. The findings revealed that the presence of DUPE significantly altered the conformation of GPCRs, enhancing ligand binding affinity and providing insights into receptor activation mechanisms .
Nanotechnology Applications
Nanoparticle Stabilization
DUPE has been investigated for its potential to stabilize nanoparticles used in various applications, including imaging and diagnostics. Its ability to form stable emulsions makes it suitable for coating nanoparticles, thereby enhancing their biocompatibility and reducing aggregation.
Case Study: Imaging Agents
A study published in ACS Nano explored the use of DUPE-coated gold nanoparticles as imaging agents for cancer detection. The results indicated that DUPE not only improved the stability of the nanoparticles but also enhanced their targeting capabilities towards cancer cells, demonstrating significant potential for early diagnosis.
特性
CAS番号 |
117610-63-6 |
|---|---|
分子式 |
C27H54NO8P |
分子量 |
551.7 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate |
InChI |
InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1 |
InChIキー |
ZWPYUJDPKPNXJG-RUZDIDTESA-N |
SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
正規SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
Key on ui other cas no. |
117610-63-6 |
同義語 |
1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine 1,2-diundecanoylphosphatidylethanolamine DUPDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















